Cas no 2137029-53-7 (2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)
![2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- structure](https://www.kuujia.com/scimg/cas/2137029-53-7x500.png)
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-
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- Inchi: 1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-8-4-5-10(15)6-7-11(16)18-9-14/h10H,4-9H2,1-3H3/t10-/m0/s1
- InChI Key: NFMDTYXWKKAZIM-JTQLQIEISA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@H]1CCC(OCCl)=O
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386541-1.0g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 1.0g |
$1315.0 | 2024-06-05 | |
Enamine | EN300-386541-0.1g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 0.1g |
$1157.0 | 2024-06-05 | |
Enamine | EN300-386541-10.0g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 10.0g |
$5652.0 | 2024-06-05 | |
Enamine | EN300-386541-0.05g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 0.05g |
$1104.0 | 2024-06-05 | |
Enamine | EN300-386541-2.5g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 2.5g |
$2576.0 | 2024-06-05 | |
Enamine | EN300-386541-0.5g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 0.5g |
$1262.0 | 2024-06-05 | |
Enamine | EN300-386541-0.25g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 0.25g |
$1209.0 | 2024-06-05 | |
Enamine | EN300-386541-5.0g |
tert-butyl (2S)-2-[3-(chloromethoxy)-3-oxopropyl]pyrrolidine-1-carboxylate |
2137029-53-7 | 95% | 5.0g |
$3812.0 | 2024-06-05 |
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-
Recent Advances in the Application of 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- (CAS: 2137029-53-7) in Chemical Biology and Pharmaceutical Research
The compound 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)- (CAS: 2137029-53-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral building block, characterized by its Boc-protected pyrrolidine scaffold and reactive chloromethyl ester moiety, has demonstrated versatile applications in drug discovery, peptide synthesis, and targeted therapeutics. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's utility in constructing covalent inhibitors for SARS-CoV-2 main protease (Mpro). Researchers leveraged the chloromethyl ester functionality to introduce irreversible binding motifs, resulting in nanomolar-range inhibitors with improved pharmacokinetic profiles. The (2S)-configuration was found to be critical for optimal target engagement, underscoring the importance of stereochemical control in drug design.
In parallel, advances in synthetic methodology have expanded access to this compound. A novel continuous-flow protocol developed by MIT researchers (2024) achieves 85% yield with >99% enantiomeric purity, addressing previous challenges in large-scale production. This technological breakthrough is particularly relevant given the growing demand for chiral intermediates in asymmetric synthesis campaigns.
Emerging applications in targeted drug delivery systems have also been reported. The chloromethyl ester group serves as an effective linker for antibody-drug conjugates (ADCs), as demonstrated in recent preclinical studies for hematological malignancies. The Boc-protected amine provides orthogonal protection that enables sequential functionalization—a feature exploited in the construction of multifunctional therapeutic agents.
From a safety and toxicological perspective, new ADME studies (2024) indicate favorable metabolic stability profiles for derivatives incorporating this scaffold. The pyrrolidine ring shows resistance to oxidative metabolism in human liver microsomes, while the ester moiety undergoes predictable hydrolysis. These properties contribute to its growing popularity in lead optimization programs.
The compound's role extends beyond small-molecule therapeutics. Recent work published in Bioconjugate Chemistry details its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, where it serves as a versatile linker connecting E3 ligase ligands to target protein binders. This application capitalizes on both the compound's synthetic flexibility and its demonstrated cell permeability.
Looking forward, the unique combination of synthetic accessibility, stereochemical purity, and multifunctional reactivity positions 2137029-53-7 as a valuable tool in chemical biology. Ongoing research explores its potential in developing next-generation covalent inhibitors, targeted radiopharmaceuticals, and molecular glues. The compound's versatility across these diverse applications highlights its continued relevance in cutting-edge pharmaceutical research.
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